Technical Monograph: 3-Fluoro-4-isopropoxybenzaldehyde
Technical Monograph: 3-Fluoro-4-isopropoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of 3-Fluoro-4-isopropoxybenzaldehyde (CAS 1021231-72-0) , a critical intermediate in medicinal chemistry. Often utilized in the synthesis of S1P1 receptor agonists and other G-protein coupled receptor (GPCR) modulators, this compound represents a strategic structural motif where the fluorine atom modulates metabolic stability and the isopropoxy group enhances lipophilicity. This document details its identification, a validated synthesis protocol from commercially available precursors, and analytical quality control measures.
Part 1: Chemical Identity & Physiochemical Profile[1]
3-Fluoro-4-isopropoxybenzaldehyde is a disubstituted benzaldehyde derivative. The presence of the fluorine atom at the meta position (relative to the aldehyde) exerts an electron-withdrawing effect, influencing the reactivity of the aldehyde carbonyl and the acidity of the adjacent protons, while the isopropoxy group at the para position acts as a bulky electron-donating group.
Identification Data
| Parameter | Specification |
| CAS Number | 1021231-72-0 |
| IUPAC Name | 3-Fluoro-4-(propan-2-yloxy)benzaldehyde |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| SMILES | CC(C)OC1=C(F)C=C(C=O)C=C1 |
| InChI Key | FCGBFCNZBDWSQA-UHFFFAOYSA-N |
| Appearance | Pale yellow oil to low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
Part 2: Synthetic Architecture & Protocol
While 3-Fluoro-4-isopropoxybenzaldehyde is available from select catalog vendors, it is frequently synthesized in situ or on-demand in drug discovery campaigns to ensure freshness and purity. The most robust route involves the Williamson Ether Synthesis starting from the commoditized precursor 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0) .
Reaction Logic
The synthesis relies on the nucleophilic substitution (
-
Substrate: 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0).[1][2]
-
Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
).
Critical Mechanistic Insight:
The fluorine atom at the 3-position increases the acidity of the 4-hydroxyl group (inductive effect), making deprotonation by mild bases like
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the preparation of CAS 1021231-72-0 via Williamson Ether Synthesis.
Experimental Protocol (Standardized)
Scale: 10.0 mmol basis
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-4-hydroxybenzaldehyde (1.40 g, 10.0 mmol) and anhydrous DMF (15 mL).
-
Deprotonation: Add Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes. The solution will likely turn yellow/orange as the phenoxide forms. -
Alkylation: Add 2-Bromopropane (1.41 mL, 15.0 mmol, 1.5 equiv) dropwise.
-
Reaction: Heat the mixture to 65°C for 6–12 hours. Monitor conversion by TLC (30% EtOAc in Hexanes) or LCMS.
-
Note: If conversion is slow, a catalytic amount of Potassium Iodide (KI) can be added to generate the more reactive 2-iodopropane in situ (Finkelstein condition).
-
-
Workup: Cool to room temperature. Pour the mixture into 100 mL of water. Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
mL) to remove residual DMF, followed by saturated brine ( mL). Dry over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (
, gradient 0-20% Ethyl Acetate in Hexanes).
Part 3: Analytical Validation (QC)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 9.85 (s, 1H, CHO ) – Diagnostic aldehyde singlet.
- 7.60–7.55 (m, 2H, Ar-H ) – Protons ortho to aldehyde/fluoro.
- 7.05 (t, 1H, Ar-H ) – Proton ortho to isopropoxy (shielded).
-
4.68 (sept, 1H,
Hz, O-CH -Me ) – Diagnostic septet for isopropyl methine. -
1.40 (d, 6H,
Hz, CH-Me ) – Isopropyl methyl doublet.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+) or APCI (+).
-
Expected Mass:
. -
Fragmentation: Loss of the isopropyl group (
) may be observed, resulting in a peak at 141 (corresponding to the phenol).
Part 4: Medicinal Chemistry Applications[1][8]
The specific substitution pattern of 3-Fluoro-4-isopropoxybenzaldehyde is not arbitrary; it is a calculated design choice in Lead Optimization.
-
Metabolic Stability: The fluorine atom at the 3-position blocks potential metabolic hydroxylation at that site and electronically deactivates the ring, potentially extending the half-life (
) of the drug candidate. -
Lipophilicity & Permeability: Replacing a methoxy group (from commercially available vanillin analogs) with an isopropoxy group increases the
, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Bioisosterism: This moiety often serves as a bioisostere for 3-chloro-4-alkoxy motifs, reducing molecular weight while maintaining steric occupancy.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR contributions of the functional groups within CAS 1021231-72-0.
Part 5: Safety & Handling
-
Hazard Statements:
-
Handling: The precursor (3-Fluoro-4-hydroxybenzaldehyde) is a phenol and can be corrosive. The alkylating agent (2-Bromopropane) is a potential alkylating mutagen; use in a fume hood with proper PPE (nitrile gloves, safety glasses).
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
References
-
Sigma-Aldrich (Merck KGaA). Product Specification: 3-Fluoro-4-isopropoxybenzaldehyde (CAS 1021231-72-0).[4][5] (Verified via catalog search).
-
PubChem. Compound Summary: 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0).[1][2] National Library of Medicine. .
-
BLD Pharm. Material Safety Data Sheet (SDS) for CAS 1021231-72-0.[6][7].
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
Sources
- 1. 3-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Products - Argonix Reagents & Intermediates [argonixchem.com]
- 5. 68359-57-9|4-Fluoro-3-phenoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 1289030-71-2|3-Fluoro-5-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 7. CAS:1204176-39-5, 2-Fluoro-3-isopropoxybenzaldehyde-毕得医药 [bidepharm.com]
